molecular formula C9H12O3 B1604542 Butyl 2-furoate CAS No. 583-33-5

Butyl 2-furoate

Cat. No.: B1604542
CAS No.: 583-33-5
M. Wt: 168.19 g/mol
InChI Key: PAMQYEWNNPDBLM-UHFFFAOYSA-N
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Description

Butyl 2-furoate is an organic compound belonging to the class of alkyl furoates. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a butyl ester group. This compound is known for its applications in various fields, including its use as an antifouling agent in marine paints.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 2-furoate can be synthesized through the esterification of furoic acid with butanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, this compound can be produced using green chemistry techniques. These methods emphasize the use of environmentally friendly reagents and conditions. For example, the oxidative esterification of furfural, a biomass-derived compound, can be employed to produce this compound. This process involves the use of a peroxide-based oxidant, such as hydrogen peroxide, and a suitable catalyst, like iron (III) perchlorate .

Chemical Reactions Analysis

Types of Reactions: Butyl 2-furoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium percarbonate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Electrophilic reagents, such as halogens or nitrating agents, can be used for substitution reactions.

Major Products:

Scientific Research Applications

Butyl 2-furoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2-furoate in antifouling applications involves the inhibition of the settlement and growth of marine organisms on submerged surfaces. The furan ring in this compound is believed to interfere with the adhesion processes of these organisms, thereby preventing their attachment and subsequent growth. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

butyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-3-6-12-9(10)8-5-4-7-11-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMQYEWNNPDBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207025
Record name Butyl 2-furoate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-33-5
Record name Butyl 2-furancarboxylate
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Record name Butyl 2-furoate
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Record name Butyl furoate
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Record name Butyl 2-furoate
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Record name 2-Furancarboxylic acid, butyl ester
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Record name BUTYL 2-FUROATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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